Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate
Description
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties . The structure of this compound includes an imidazo[1,2-a]pyridine core, a piperazine ring, and a tert-butyl ester group, making it a versatile molecule for various scientific applications.
Properties
IUPAC Name |
tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)26-14-13-25(20(17-26)18-9-5-4-6-10-18)16-19-15-24-21-11-7-8-12-27(19)21/h4-12,15,20H,13-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMXTPYYDXANRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC3=CN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :
Formation of the Imidazo[1,2-a]pyridine Core: This is achieved through a cyclization reaction involving an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine. The reaction is catalyzed by iodine and proceeds via a [4+1] cycloaddition with tert-butyl isocyanide.
Introduction of the Piperazine Ring: The imidazo[1,2-a]pyridine intermediate is then reacted with a suitable piperazine derivative under basic conditions to form the desired piperazine ring.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce partially or fully reduced derivatives .
Scientific Research Applications
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. The compound binds to sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol production, thereby disrupting the fungal cell membrane .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate is unique due to its combination of an imidazo[1,2-a]pyridine core, a piperazine ring, and a tert-butyl ester group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific applications .
Biological Activity
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate (CAS Number: 1184981-44-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N4O2, with a molecular weight of 392.49 g/mol. The structure features a piperazine core substituted with an imidazo[1,2-a]pyridine moiety and a tert-butyl group, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 | Topoisomerase II inhibition |
| Compound B | NCI-H460 | 8.55 ± 0.35 | Microtubule disassembly |
| Compound C | MCF-7 | 14.31 ± 0.90 | CDK2 inhibition |
These findings suggest that this compound may share similar mechanisms of action due to its structural characteristics.
Antimicrobial Activity
The imidazo ring system is known for its antimicrobial properties. Research has shown that derivatives containing this motif exhibit potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12 µg/mL |
| Compound E | Escherichia coli | 25 µg/mL |
These results indicate that tert-butyl derivatives may also possess significant antibacterial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial growth.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a critical aspect of their anticancer activity.
Case Studies
In a notable study published in Nature, researchers investigated the effects of imidazo[1,2-a]pyridine derivatives on tumor growth in murine models. The compounds demonstrated a substantial reduction in tumor size when administered alongside immunotherapy agents.
Case Study Summary:
- Objective : Evaluate the efficacy of imidazo derivatives in combination with PD-1 inhibitors.
- Results : Tumor growth inhibition rate reached up to 77.7% with combined treatment.
This study underscores the potential role of this compound as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
